molecular formula C10H18CdO4 B1668198 Cadmium;decanedioic acid CAS No. 4476-04-4

Cadmium;decanedioic acid

Cat. No.: B1668198
CAS No.: 4476-04-4
M. Wt: 314.66 g/mol
InChI Key: HGQLHJKUTPHXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadmium sebacate (CAS: 13814-62-5) is a cadmium salt of sebacic acid (decanedioic acid). Historically, it was utilized as a broad-spectrum fungicide, often formulated with thiram (a dithiocarbamate) and potassium chromate in commercial products like Kromad . These mixtures were applied to treat fungal infections in turf and orchard tree bark. However, due to cadmium’s high toxicity and bioaccumulative properties, cadmium-based fungicides have been discontinued in many countries, including the U.S. .

Properties

CAS No.

4476-04-4

Molecular Formula

C10H18CdO4

Molecular Weight

314.66 g/mol

IUPAC Name

cadmium;decanedioic acid

InChI

InChI=1S/C10H18O4.Cd/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);

InChI Key

HGQLHJKUTPHXCY-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cd+2]

Appearance

Solid powder

Other CAS No.

141-19-5

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

111-20-6 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cadmium sebacate;  Decanedioic acid, cadmium salt (1:1).

Origin of Product

United States

Comparison with Similar Compounds

Toxicity Profile :

  • Oral LD₅₀ (rats) : 400 mg/kg .
  • Dermal LD₅₀ (rats): 1,000 mg/kg . Cadmium sebacate’s toxicity stems from its elemental cadmium content and synergistic effects with other components like potassium chromate (a carcinogen) and thiram . Chronic exposure can lead to renal dysfunction, neurotoxicity, and respiratory distress .
Structural Analogs: Aliphatic Sebacate Esters

Cadmium sebacate belongs to the sebacate ester family, which includes non-metallic derivatives like dibutyl sebacate (DBS) and diisopropyl sebacate (Table 1).

Compound CAS Structure Key Differences Toxicity/Environmental Profile
Cadmium sebacate 13814-62-5 Cd²⁺ salt of sebacic acid Contains toxic cadmium ion High toxicity (oral LD₅₀ = 400 mg/kg)
Dibutyl sebacate 109-43-3 Aliphatic diester No metal ion; used as plasticizer Low concern (EPA designation)
Diisopropyl sebacate 7491-02-3 Branched ester Shorter alkyl chains Low bioaccumulation (BCF < 100)
  • Key Insights: Cadmium sebacate’s metallic composition distinguishes it from non-toxic sebacate esters like DBS, which are classified as low-hazard plasticizers .
Functional Analogs: Cadmium-Based Fungicides

Cadmium sebacate was often combined with thiram and cadmium chloride in fungicidal formulations. Comparisons with other cadmium salts highlight differences in elemental cadmium content and applications:

Compound Cadmium Content Use Case Toxicity Data (Oral LD₅₀, rats)
Cadmium sebacate ~20–29%* Turf/orchard fungicide 400 mg/kg
Cadmium chloride 12.3% Fungicide/industrial catalyst 88 mg/kg
Cadmium succinate 29% Discontinued fungicide Not reported

*Estimated based on succinate analog data .

  • Key Insights :
    • Cadmium chloride has higher acute toxicity (lower LD₅₀) than cadmium sebacate, likely due to its higher solubility and bioavailability .
    • Cadmium succinate, with higher elemental cadmium content, was similarly phased out due to environmental and health risks .
Environmental and Regulatory Profiles

Cadmium sebacate’s environmental impact contrasts sharply with non-cadmium analogs:

Parameter Cadmium Sebacate Dibutyl Sebacate
Persistence High (Cd²⁺ non-degradable) Low (readily biodegradable)
Bioaccumulation BCF > 1,000 (estimated) BCF < 100
Regulatory Status Discontinued (EPA) Low-priority substance (EPA)
  • Dibutyl sebacate’s low hazard profile is attributed to rapid biodegradation and minimal ecological impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadmium;decanedioic acid
Reactant of Route 2
Cadmium;decanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.